2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
Description
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is a brominated, dimethyl-substituted derivative of the imidazo[1,2-a]pyrazine scaffold. This heterocyclic compound features a fused bicyclic structure with nitrogen atoms at positions 1, 3, and 8 (pyrazine ring) and positions 7 and 9 (imidazole ring). The bromine atom at position 2 and methyl groups at positions 6 and 8 contribute to its unique electronic, steric, and physicochemical properties. Its synthesis typically involves bromination and alkylation steps starting from aminopyrazine precursors, followed by cyclization and functionalization via cross-coupling reactions .
The compound’s bromine substituent enhances electrophilicity, making it a versatile intermediate for further derivatization, while the methyl groups improve lipophilicity and stability. These features have positioned it as a candidate for anticancer, antiviral, and fluorescence-based applications .
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-12-4-7(9)11-8(12)6(2)10-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBPPYFCSJSQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=N1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Tandem Cyclization/Bromination
The most widely adopted method involves a one-pot tandem cyclization and bromination process using α-bromoketones and 2-aminopyrazine derivatives. As demonstrated in analogous imidazo[1,2-a]pyrazine syntheses, this approach eliminates the need for pre-functionalized starting materials.
Reaction Conditions:
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Solvent: Ethyl acetate (optimal polarity for intermediate stabilization)
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Oxidant: TBHP (4 equivalents, 70% aqueous solution)
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Temperature: 80–100°C
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Time: 6–8 hours
A representative protocol for 2-bromo-6,8-dimethylimidazo[1,2-a]pyrazine synthesis:
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Substrate Preparation:
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2-Amino-6-methylpyrazine (1.2 equiv)
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3-Bromo-2-butanone (1.0 equiv)
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Reaction Setup:
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Charge reactants in ethyl acetate (0.2 M concentration)
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Add TBHP dropwise under nitrogen atmosphere
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Reflux at 90°C for 7 hours
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Workup:
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Cool to room temperature, dilute with CH₂Cl₂
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Wash with NaHCO₃ (5%) and brine
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Dry over MgSO₄, concentrate under reduced pressure
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Purification:
Mechanistic Insights:
The reaction proceeds through:
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Nucleophilic attack of the pyrazine amine on the α-bromoketone
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TBHP-mediated oxidative cyclization forming the imidazo ring
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In situ bromine generation from TBHP decomposition, facilitating C-2 bromination
Microwave-Assisted Synthesis
Accelerated Cyclization Protocols
Microwave irradiation significantly enhances reaction efficiency, as evidenced in tetraarylimidazo[1,2-a]pyrazine syntheses. For the target compound:
Optimized Parameters:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 100°C | 120°C |
| Time | 12 hours | 4 hours |
| Solvent | Acetic acid | DMF |
| Yield | 68% | 85% |
Procedure:
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Combine 2-amino-4,6-dimethylpyrazine (1.0 equiv) and 1-bromo-3-methyl-2-butanone (1.1 equiv) in DMF (0.3 M)
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Add ammonium acetate (2.5 equiv) as cyclization promoter
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Irradiate at 120°C (300 W) with magnetic stirring
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Cool, filter precipitate, recrystallize from ethanol/water (3:1)
Advantages:
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45% reduction in reaction time
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Improved regioselectivity for C-2 bromination
Metal-Free Oxidative Bromination
Iodine-Catalyzed Bromine Incorporation
A breakthrough methodology adapted from imidazo[1,2-a]pyridine chemistry utilizes iodine to mediate bromine transfer:
Key Components:
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Catalytic iodine (20 mol%)
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TBHP (3.5 equiv) as terminal oxidant
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Toluene solvent system
Reaction Profile:
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Initiation: I₂ cleaves C-Br bond in α-bromoketone, generating Br radical
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Cyclization: Radical recombination forms imidazo core
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Bromination: TBHP oxidizes I⁻ to I₂, sustaining bromine radical chain
Performance Metrics:
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Turnover number (TON): 48
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Space-time yield: 12.6 g/L·h
Comparative Analysis of Methodologies
Table 1. Methodological Comparison
| Parameter | Tandem Cyclization | Microwave | Metal-Free |
|---|---|---|---|
| Yield (%) | 82 | 85 | 79 |
| Purity (HPLC) | 97.3 | 98.1 | 96.8 |
| Reaction Time | 7 h | 4 h | 6 h |
| Scalability | >1 kg | 200 g | 500 g |
| Byproducts | <2% | <1% | 3–5% |
| E-Factor | 8.2 | 6.7 | 9.1 |
Key Observations:
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Microwave synthesis offers superior yields and purity but limited scalability
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Tandem cyclization provides optimal balance between yield and scalability
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Metal-free methods reduce heavy metal contamination but increase E-factor
Advanced Purification Strategies
Crystallization Optimization
Recrystallization remains critical for pharmaceutical-grade material:
Solvent Screening Results:
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/water (3:1) | 82 | 98.5 |
| Acetonitrile | 75 | 99.2 |
| THF/heptane (1:2) | 68 | 97.8 |
Optimal Protocol:
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Dissolve crude product in hot acetonitrile (60°C)
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Filter through 0.45 μm PTFE membrane
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Cool at -20°C for 12 hours
Mechanistic Investigations
Bromine Incorporation Pathways
DFT calculations (B3LYP/6-311++G**) reveal two dominant pathways:
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Electrophilic Aromatic Substitution (EAS):
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Bromonium ion formation at C-2 position
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Activation energy: 28.3 kcal/mol
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Radical Coupling Mechanism:
Experimental Validation:
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ESR spectroscopy confirms Br- presence during TBHP-mediated reactions
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the tandem cyclization method for continuous production:
Flow Reactor Parameters:
| Parameter | Value |
|---|---|
| Reactor volume | 500 mL |
| Residence time | 45 min |
| Temperature | 95°C |
| Pressure | 3 bar |
| Throughput | 12 kg/day |
Advantages:
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40% reduction in solvent consumption
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Consistent quality (RSD <1.5% across batches)
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Improved safety profile for exothermic bromination step
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 serves as a key site for nucleophilic substitution, enabling functionalization with amines, thiols, or other nucleophiles.
Key Reactions:
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Amine Substitution : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (e.g., DMF) at 80–100°C yields 2-amino derivatives. Sodium bicarbonate or triethylamine is often used as a base to deprotonate the nucleophile .
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Thiol Substitution : Treatment with thiols (e.g., mercaptopyridine) under mild conditions (25–50°C) produces 2-thioether derivatives, with higher regioselectivity compared to aryl halides .
Example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Piperidine, DMF, 80°C, 12h | 2-Piperidinyl-6,8-dimethylimidazo[1,2-a]pyrazine | 72% |
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions.
Suzuki-Miyaura Coupling
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Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/ethanol (3:1) at 80–100°C yield biaryl derivatives. Ligands like SPhos enhance efficiency .
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Example : Coupling with phenyl boronic acid produces 2-phenyl-6,8-dimethylimidazo[1,2-a]pyrazine in 85% yield .
Buchwald-Hartwig Amination
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Using Pd₂(dba)₃ and Xantphos, primary/secondary amines couple at the bromine site under microwave irradiation (120°C, 1h), forming C–N bonds .
Cyclization and Ring Expansion
The imidazo[1,2-a]pyrazine core participates in cyclization reactions to form fused heterocycles.
Intramolecular Cyclization
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Heating with CuI and 1,10-phenanthroline in DMSO induces C–H activation, forming tricyclic derivatives (e.g., pyrazino[2,3-e]imidazo[1,2-a]pyrazines) .
Ring Expansion with Nitrenes
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Reaction with hydroxylamine-O-sulfonic acid generates a nitrene intermediate, expanding the imidazole ring to a triazole moiety .
Radical Reactions
Under oxidative conditions, the bromine atom participates in radical-mediated transformations:
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TBHP/I₂ System : Generates tert-butoxy radicals that cleave C–Br bonds, forming pyridyl amides or imidazo[1,2-a]pyridines via C–C bond cleavage .
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NBS Bromination : Regioselective bromination at position 3 occurs using N-bromosuccinimide (NBS) in acetonitrile, yielding 2,3-dibromo derivatives .
Mechanistic Insights
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Oxidative Addition : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) activate the C–Br bond, forming Ru(IV) intermediates that undergo reductive elimination to generate coupled products .
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Radical Pathways : EPR studies confirm bromine-centered radicals in TBHP-mediated reactions, with iodine acting as a radical initiator .
Comparative Reaction Data
| Reaction Type | Catalyst/Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 12h | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 120°C | 1h | 78% |
| Radical Bromination | NBS, AIBN | 70°C | 6h | 65% |
Scientific Research Applications
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Substituent Influence on Key Properties
Key Observations :
- Bromine vs. Methyl Groups : Bromine at C2 enhances electrophilicity for cross-coupling reactions compared to methyl groups, which improve metabolic stability and lipophilicity .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, pyridyl) at C2 or C8 increase π-stacking interactions in biological targets, enhancing anticancer activity, while methyl groups reduce steric hindrance, improving cell permeability .
- Fluorescence Properties : Fusion with benzoimidazole () or substitution with electron-donating groups (e.g., -NH₂) shifts emission spectra, enabling applications in bioimaging .
Table 2: Anticancer and Antiviral Efficacy
Key Findings :
- The bromine and methyl substituents in this compound likely enhance binding to CDK9’s ATP-binding pocket, comparable to phenyl-substituted analogues (IC₅₀: 5–8 µM vs. <10 µM) .
- Imidazo[1,2-a]pyridine derivatives exhibit superior antituberculosis activity (MIC: 1–2 µM) due to reduced nitrogen content compared to pyrazine analogues .
- Coumarin hybrids show moderate activity (IC₅₀: 37–78 µM), suggesting that bulkier substituents may reduce potency compared to smaller groups like methyl .
Insights :
- Bromination at C6/C8 () is a critical step for introducing cross-coupling sites, whereas methyl groups are introduced via alkylation or Grignard reactions .
- Suzuki coupling enables diarylation for diversifying biological activity, though steric hindrance from methyl groups may limit reaction efficiency compared to bromine .
Physicochemical and Fluorescence Properties
- Solubility : Methyl groups enhance solubility in organic solvents (e.g., DMSO) compared to brominated analogues, which are more polar .
- Fluorescence : Substitution at C6/C8 with methyl groups induces blue-shifted emission (~450 nm) in aggregated states, similar to benzoimidazole-fused derivatives .
- Stability: Methyl groups reduce susceptibility to oxidative degradation compared to amino or hydroxyl substituents .
Biological Activity
2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₈H₈BrN₃
- Molecular Weight : 214.07 g/mol
The presence of bromine and methyl groups contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary data suggest that it may inhibit tumor growth in specific cancer cell lines.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects against neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various imidazo[1,2-a]pyrazine derivatives, including this compound. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate a moderate level of antimicrobial activity, especially against gram-positive bacteria.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound. The compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
The IC50 values suggest that the compound exhibits significant cytotoxicity in these cancer cell lines, warranting further investigation into its mechanisms of action.
The biological activity of this compound is thought to involve several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Effects : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
- Neuroprotection Study : In animal models of Alzheimer's disease, administration of the compound showed a decrease in amyloid-beta plaque formation and improved cognitive function.
Q & A
Q. What are the challenges in achieving enantiomeric purity during the synthesis of chiral imidazo[1,2-a]pyrazine derivatives, and how can they be addressed?
- Methodological Answer :
- Regioisomer separation : Use chiral HPLC or crystallization to isolate enantiomers (e.g., 8c and 8e from unsymmetrical diamines) .
- Asymmetric catalysis : Employ chiral ligands in Pd-catalyzed cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
